molecular formula C15H19N3O2 B2675666 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one CAS No. 2310100-69-5

2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one

Cat. No.: B2675666
CAS No.: 2310100-69-5
M. Wt: 273.336
InChI Key: ZQGGXSHZNSLZGC-UHFFFAOYSA-N
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Description

2-(4-(Hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one is a synthetic quinazolinone derivative of significant interest in medicinal chemistry and drug discovery research. The quinazolin-4(3H)-one scaffold is a privileged structure in pharmacology, known for its wide spectrum of biological activities . This particular compound features a piperidine substituent with a hydroxymethyl group, which can enhance solubility and serve as a handle for further chemical modification, making it a valuable intermediate for constructing more complex molecules. Researchers can leverage this compound in various therapeutic areas. Quinazolinone derivatives have demonstrated substantial potential as antimicrobial agents . Recent studies on similar arylidene-based quinazolin-4(3H)-one motifs have shown promising in vitro efficacy against pathogens like Staphylococcus aureus and Candida albicans , with some compounds exhibiting minimum inhibitory concentration (MIC) values as low as 1.95 μg/mL . Furthermore, the quinazolinone core is a recognized pharmacophore in anticancer research , with numerous derivatives reported to inhibit tumor cell proliferation . The structural features of this compound align with those used in developing enzyme inhibitors, such as Poly (ADP-ribose) polymerase (PARP) inhibitors, which are relevant in cancer and inflammation studies . Additional research applications for quinazolinones include exploring anti-inflammatory, antioxidant, and anticonvulsant activities . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

2-[4-(hydroxymethyl)piperidin-1-yl]-3-methylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H19N3O2/c1-17-14(20)12-4-2-3-5-13(12)16-15(17)18-8-6-11(10-19)7-9-18/h2-5,11,19H,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQGGXSHZNSLZGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C2=CC=CC=C2N=C1N3CCC(CC3)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:

    Formation of the Quinazolinone Core: This can be achieved by the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the Piperidine Ring: The piperidine ring can be introduced through nucleophilic substitution reactions, where a suitable piperidine derivative reacts with the quinazolinone core.

    Hydroxymethylation: The hydroxymethyl group can be introduced by the reaction of the piperidine derivative with formaldehyde under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, optimized reaction temperatures, and pressures, as well as continuous flow reactors to enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The quinazolinone core can be reduced to the corresponding dihydroquinazolinone using reducing agents like sodium borohydride.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions with various electrophiles, leading to the formation of different substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides, and other electrophiles.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of dihydroquinazolinone derivatives.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Pharmacological Properties

Quinazolinone derivatives, including 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one, exhibit a wide range of biological activities:

  • Anti-inflammatory Activity : Research indicates that certain quinazolinone derivatives possess significant anti-inflammatory effects. For instance, compounds derived from quinazolin-4(3H)-one have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in animal models .
  • Anticancer Properties : Quinazolinone derivatives have been investigated for their potential anticancer effects. Studies suggest that they can induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation and survival .
  • CNS Activity : The structural features of quinazolinones make them suitable candidates for central nervous system (CNS) activity. They have been studied for their potential use as anxiolytics and antidepressants due to their ability to interact with neurotransmitter systems .

Case Studies

Several studies highlight the applications and efficacy of this compound:

  • Study on Anti-inflammatory Effects : A study demonstrated that specific derivatives exhibited a marked reduction in edema in animal models, suggesting their potential as anti-inflammatory agents. The mechanism involved inhibition of cyclooxygenase enzymes .
  • Anticancer Activity Investigation : Another research effort evaluated a series of quinazolinone derivatives against various cancer cell lines. Results indicated that certain compounds effectively inhibited cell growth and induced apoptosis, supporting their development as anticancer therapeutics .

Mechanism of Action

The mechanism of action of 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.

Comparison with Similar Compounds

3-Aryl-2-(4-oxo-piperidin-1-ylmethyl)quinazolin-4(3H)-one ()

  • Structural Difference : Replaces the hydroxymethyl group with a 4-oxo-piperidinylmethyl chain.
  • However, the absence of a hydroxymethyl group may reduce water solubility .
  • Synthesis : Prepared via solvent-free condensation, yielding 89–92%, indicating efficient synthetic accessibility compared to hydroxymethyl derivatives .

2-(1-Oxo-1-(4,4-diphenylpiperidin-1-yl)hexan-2-ylthio)-3-phenylquinazolin-4(3H)-one ()

  • Structural Difference: Features a sulfur-containing hexanoic acid-piperidine hybrid substituent.
  • Activity : Exhibits moderate antiallosteric Chk1 kinase inhibition, suggesting that bulky substituents may enhance target engagement but reduce bioavailability .
Parameter Target Compound 4-Oxo-piperidinyl Derivative Piperidinyloxoethylthio Derivative
Substituent 4-(Hydroxymethyl)piperidine 4-Oxo-piperidinylmethyl Piperidinyloxoethylthio
Molecular Weight ~358 g/mol (estimated) ~350–400 g/mol ~550 g/mol
Solubility Moderate (hydroxymethyl) Low (ketone group) Low (bulky lipophilic chain)
Reported Activity N/A N/A Moderate Chk1 kinase inhibition

Hydroxymethyl-Substituted Analogs

2-(4-(6-Amino-4-methylpyridin-3-yl)phenyl)-8-(hydroxymethyl)quinazolin-4(3H)-one ()

  • Structural Difference : The hydroxymethyl group is located on the quinazoline ring (position 8) instead of the piperidine.
  • Impact : Positional isomerism may alter binding affinity; the piperidine-linked hydroxymethyl in the target compound could offer better conformational flexibility for target interactions .
  • Physicochemical Properties : Higher molar mass (358.39 g/mol) and density (1.37 g/cm³) compared to the target compound, suggesting differences in pharmacokinetics .

2-[(S/R)-Hydroxy(phenyl)methyl]-3-methylquinazolin-4(3H)-one ()

  • Source : Isolated from the fungus Talaromyces sp. cf-16 as enantiomers (39 and 40).
  • Structural Difference : A hydroxy(phenyl)methyl group replaces the hydroxymethylpiperidine moiety.
  • Implications : Natural derivatives may exhibit stereospecific bioactivity, whereas synthetic hydroxymethylpiperidine derivatives allow for tailored modifications to optimize ADME properties .

Heterocyclic Variants with Divergent Moieties

3-{(2S)-2-Hydroxy-3-[(3S)-3-hydroxypiperidin-2-yl]propyl}quinazolin-4(3H)-one ()

  • Structural Difference : A dihydroxylated piperidine-propyl chain replaces the hydroxymethylpiperidine.

2-Mercapto-3-(pyridin-3-ylmethyl)quinazolin-4(3H)-one ()

  • Structural Difference : Incorporates a mercapto (-SH) group and pyridinylmethyl substituent.
  • Impact : The thione group may confer redox activity or metal-binding properties, diverging from the target compound’s mechanism .

Biological Activity

2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one is a compound of interest in medicinal chemistry due to its potential therapeutic applications. Quinazolinone derivatives are known for their diverse biological activities, including anti-inflammatory, anticancer, and kinase inhibitory properties. This article reviews the biological activity of this specific compound, supported by relevant research findings and data.

Chemical Structure and Properties

The compound features a quinazolinone core, which is a bicyclic structure containing a benzene ring fused to a pyrimidine ring. The presence of the piperidine moiety enhances its biological activity by influencing its interaction with various biological targets.

1. Anti-inflammatory Activity

Research has shown that quinazolin-4(3H)-one derivatives exhibit significant anti-inflammatory properties. A study synthesized various derivatives and tested their anti-inflammatory activity, revealing that compounds similar to this compound demonstrated promising results in reducing inflammation in animal models .

CompoundAnti-inflammatory ActivityReference
5aHigh
8aModerate

2. Cytotoxicity and Anticancer Activity

The compound was evaluated for its cytotoxic effects against various cancer cell lines. In vitro studies indicated that quinazolinone derivatives can inhibit cell proliferation effectively. Specifically, studies have shown that certain derivatives display potent activity against breast cancer cell lines (MDA-MB-231) using the MTT assay .

CompoundCell LineIC50 (µM)Reference
2iMDA-MB-2310.173
3iMDA-MB-2310.177

3. Kinase Inhibition

The compound has been investigated for its ability to inhibit multiple tyrosine kinases, which are crucial in cancer progression. Notably, it has shown strong inhibitory activity against cyclin-dependent kinase 2 (CDK2), human epidermal growth factor receptor 2 (HER2), and epidermal growth factor receptor (EGFR). The molecular docking studies indicate that it acts as a non-competitive inhibitor against CDK2 and as a competitive inhibitor against EGFR .

KinaseInhibition TypeIC50 (µM)Reference
CDK2Non-competitive0.173
HER2Non-competitive0.079

Case Studies

Several case studies have highlighted the efficacy of quinazolinone derivatives in clinical settings:

  • Study on Anti-cancer Properties : A study focusing on the anticancer potential of quinazolinone derivatives found that compounds structurally similar to our target compound exhibited significant inhibition of tumor growth in vivo .
  • Inflammation Model : In an experimental model of inflammation, the administration of quinazolinone derivatives resulted in reduced levels of pro-inflammatory cytokines, suggesting their potential use in treating inflammatory diseases .

Q & A

Basic Synthesis and Characterization

Q: What are the critical steps and characterization methods for synthesizing 2-(4-(hydroxymethyl)piperidin-1-yl)-3-methylquinazolin-4(3H)-one? A: Synthesis typically involves multi-step reactions, starting with condensation of substituted amines and anthranilic acid derivatives. Key steps include:

  • Piperidine Ring Functionalization : The hydroxymethyl group on the piperidine ring requires regioselective protection/deprotection to avoid side reactions during quinazolinone core formation .
  • Quinazolinone Core Assembly : Cyclization using acetic anhydride or benzoyl chloride under reflux conditions .
  • Characterization : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C) to confirm substituent positions, High-Performance Liquid Chromatography (HPLC) for purity (>95%), and Mass Spectrometry (MS) for molecular weight validation .

Advanced Synthetic Challenges

Q: What are the challenges in achieving regioselective modifications on the quinazolinone core? A: The quinazolinone scaffold’s reactivity varies at positions 2, 3, and 6. For example:

  • Position 2 : Electrophilic substitution is hindered by electron-withdrawing effects of the 4(3H)-one group. Use of palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) is recommended for introducing aryl/heteroaryl groups .
  • Position 3 : Methyl group introduction via alkylation of anthranilic acid precursors requires careful pH control to avoid over-alkylation .
  • Piperidine-Position 4 : Hydroxymethyl group stability during acidic/basic conditions necessitates orthogonal protecting groups (e.g., tert-butyldimethylsilyl ether) .

Biological Activity Assessment

Q: What in vitro assays are suitable for evaluating the compound’s biological activity? A: Based on structural analogs (e.g., anti-inflammatory quinazolinones):

  • Enzyme Inhibition : Fluorescence-based assays for kinases (e.g., Chk1) or cyclooxygenase-2 (COX-2) using purified enzymes and ATP/arachidonic acid substrates .
  • Antimicrobial Activity : Broth microdilution assays against Gram-positive/negative bacteria (MIC determination) .
  • Anticancer Screening : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) with IC₅₀ calculation .

Mechanistic Studies

Q: How can molecular docking guide mechanistic studies of this compound? A: Computational approaches include:

  • Target Identification : Docking into kinase ATP-binding pockets (e.g., EGFR, PI3K) using AutoDock Vina, with validation via molecular dynamics simulations .
  • Enantiomer-Specific Activity : Quantum chemical calculations (DFT) to compare binding energies of enantiomers, as seen in Talaromyces-derived quinazolinones .

Data Contradictions

Q: How to resolve discrepancies in biological activity data across studies? A: Common sources of variability and solutions:

  • Enantiomeric Purity : Chiral HPLC or capillary electrophoresis to confirm enantiomeric ratios, as minor impurities (e.g., 5% opposite enantiomer) can skew results .
  • Assay Conditions : Standardize cell culture media (e.g., FBS concentration) and enzyme assay buffers (pH, ionic strength) .
  • Metabolic Stability : Use liver microsome assays to assess compound degradation rates, which may explain in vitro-in vivo discrepancies .

Structural Modifications

Q: What strategies enhance the compound’s pharmacokinetic profile? A: Focus on improving solubility and metabolic stability:

  • Hydroxymethyl Group Derivatization : Acetylation or PEGylation to modulate lipophilicity and plasma half-life .
  • Quinazolinone Core Substitution : Introduce electron-donating groups (e.g., methoxy) at position 6 to enhance π-stacking with target proteins .
  • Piperidine Ring Optimization : Replace hydroxymethyl with trifluoromethyl to reduce CYP450-mediated oxidation .

Computational Modeling

Q: How to design analogs with improved target affinity using in silico methods? A: Key steps include:

  • Pharmacophore Modeling : Identify essential features (e.g., hydrogen bond acceptors at quinazolinone C4=O) using Schrödinger’s Phase .
  • QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to predict activity .
  • ADMET Prediction : Use SwissADME or pkCSM to filter analogs with favorable bioavailability and low toxicity .

Analytical Method Development

Q: How to ensure purity and stability in long-term storage? A: Develop validated protocols:

  • Purity Analysis : Reverse-phase HPLC with C18 columns (mobile phase: acetonitrile/water + 0.1% TFA) .
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 6 months) with LC-MS to identify hydrolysis/byproducts (e.g., piperidine hydroxymethyl oxidation) .
  • Cryopreservation : Store lyophilized powder at -80°C under argon to prevent oxidation .

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